molecular formula C6H5N5 B069947 1-(2-Pyridyl)-1H-tetrazole CAS No. 171018-19-2

1-(2-Pyridyl)-1H-tetrazole

Cat. No. B069947
M. Wt: 147.14 g/mol
InChI Key: WVWDTPAJDFMZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Pyridyl)-1H-tetrazole, also known as PPT, is a chemical compound that has garnered significant attention in the scientific community due to its unique properties. PPT is a heterocyclic compound that contains a tetrazole ring and a pyridine ring, making it a versatile molecule for various applications. In

Mechanism Of Action

The mechanism of action of 1-(2-Pyridyl)-1H-tetrazole is not well understood, but it is believed to involve the inhibition of enzymes that are involved in various biological processes. 1-(2-Pyridyl)-1H-tetrazole has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. 1-(2-Pyridyl)-1H-tetrazole has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.

Biochemical And Physiological Effects

1-(2-Pyridyl)-1H-tetrazole has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. 1-(2-Pyridyl)-1H-tetrazole has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(2-Pyridyl)-1H-tetrazole has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the significant advantages of 1-(2-Pyridyl)-1H-tetrazole is its ability to coordinate with various metal ions, making it a versatile ligand for the formation of metal complexes. 1-(2-Pyridyl)-1H-tetrazole is also relatively easy to synthesize, and its yield can be improved by optimizing the reaction conditions. However, one of the limitations of 1-(2-Pyridyl)-1H-tetrazole is its stability, as it can decompose under certain conditions, such as high temperature and acidic conditions.

Future Directions

There are several future directions for research on 1-(2-Pyridyl)-1H-tetrazole. One area of research is the development of 1-(2-Pyridyl)-1H-tetrazole-based metal complexes for various applications, such as catalysis and drug delivery. Another area of research is the investigation of the mechanism of action of 1-(2-Pyridyl)-1H-tetrazole, which could lead to the development of new drugs that target specific enzymes. Additionally, the exploration of the anti-inflammatory and anti-cancer properties of 1-(2-Pyridyl)-1H-tetrazole could lead to the development of new therapies for various diseases.

Synthesis Methods

The synthesis of 1-(2-Pyridyl)-1H-tetrazole involves the reaction of 2-pyridinecarboxaldehyde with sodium azide in the presence of a catalyst such as copper(I) chloride. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which then undergoes cyclization to form the tetrazole ring. The yield of 1-(2-Pyridyl)-1H-tetrazole can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.

Scientific Research Applications

1-(2-Pyridyl)-1H-tetrazole has been extensively studied for its potential applications in various fields of research. One of the most significant applications of 1-(2-Pyridyl)-1H-tetrazole is in the field of coordination chemistry, where it is used as a ligand to form metal complexes. 1-(2-Pyridyl)-1H-tetrazole can coordinate with various metal ions, such as copper, iron, and cobalt, to form stable complexes that exhibit unique properties.

properties

CAS RN

171018-19-2

Product Name

1-(2-Pyridyl)-1H-tetrazole

Molecular Formula

C6H5N5

Molecular Weight

147.14 g/mol

IUPAC Name

2-(tetrazol-1-yl)pyridine

InChI

InChI=1S/C6H5N5/c1-2-4-7-6(3-1)11-5-8-9-10-11/h1-5H

InChI Key

WVWDTPAJDFMZOB-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)N2C=NN=N2

Canonical SMILES

C1=CC=NC(=C1)N2C=NN=N2

synonyms

Pyridine, 2-(1H-tetrazol-1-yl)- (9CI)

Origin of Product

United States

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